2-(m-Tolyl)thiazole-4-carbaldehyde
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Overview
Description
2-(m-Tolyl)thiazole-4-carbaldehyde is an organic compound with the molecular formula C11H9NOS. It is a derivative of thiazole, featuring a tolyl group at the 2-position and an aldehyde group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)thiazole-4-carbaldehyde typically involves the reaction of 2-aminothiazole with m-tolualdehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(m-Tolyl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 2-(m-Tolyl)thiazole-4-carboxylic acid.
Reduction: 2-(m-Tolyl)thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(m-Tolyl)thiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(m-Tolyl)thiazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring and aldehyde group are key functional groups that contribute to its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)thiazole-4-carbaldehyde
- 2-(3-Bromophenyl)thiazole-4-carbaldehyde
- 2-(3-Fluorophenyl)thiazole-4-carbaldehyde
- 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde
- 2-(p-Tolyl)thiazole-4-carbaldehyde
Uniqueness
2-(m-Tolyl)thiazole-4-carbaldehyde is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, distinguishing it from other similar thiazole derivatives .
Properties
IUPAC Name |
2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-3-2-4-9(5-8)11-12-10(6-13)7-14-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSDKJVLVWGYEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554456 |
Source
|
Record name | 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92422-79-2 |
Source
|
Record name | 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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